
1,3-Butanedione, 1-phenyl-2-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione, 1-phenyl-2-(phenylazo)-, also known as 1-phenyl-2-(phenylazo)-1,3-butanedione, is an organic compound with the molecular formula C16H14N2O2. This compound is characterized by the presence of both a diketone and an azo group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be synthesized through the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The diketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azo compounds.
Substitution: Various substituted diketones and related compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione, 1-phenyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The diketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be compared with other similar compounds such as:
1-Phenyl-1,3-butanedione: Lacks the azo group, making it less versatile in certain reactions.
Benzoylacetone: Another diketone compound, but without the azo functionality.
Acetoacetophenone: Similar structure but different reactivity due to the absence of the azo group.
The presence of both the diketone and azo groups in 1,3-Butanedione, 1-phenyl-2-(phenylazo)- makes it unique and highly versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
3701-21-1 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
1-phenyl-2-phenyldiazenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)15(16(20)13-8-4-2-5-9-13)18-17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI-Schlüssel |
IYQNVBHDXQWDIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
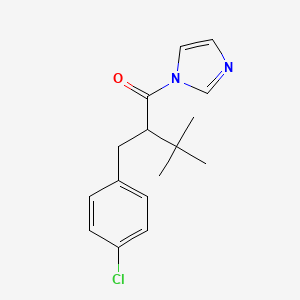

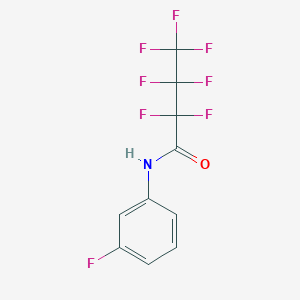

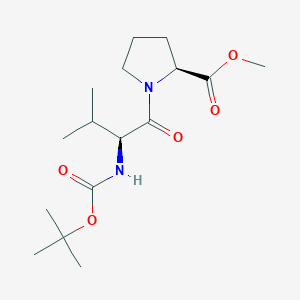
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
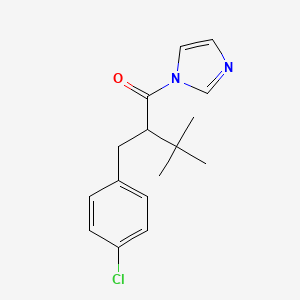
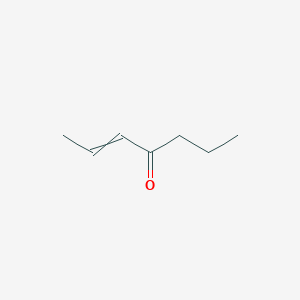
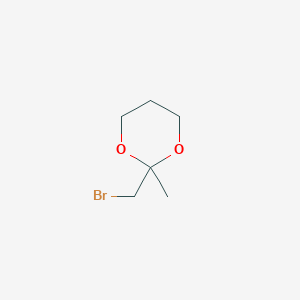
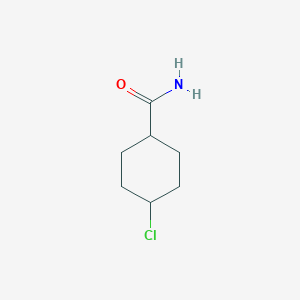

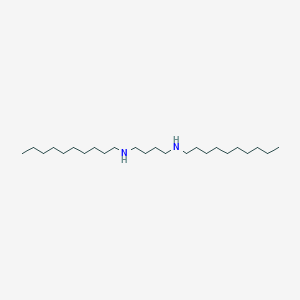
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
